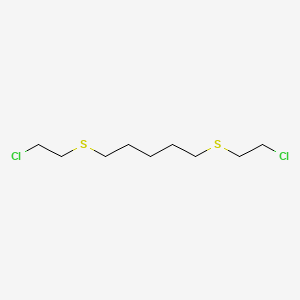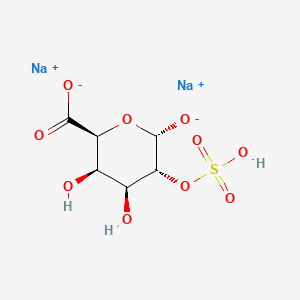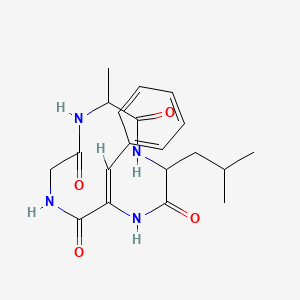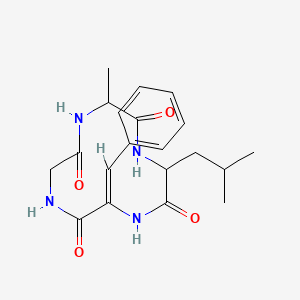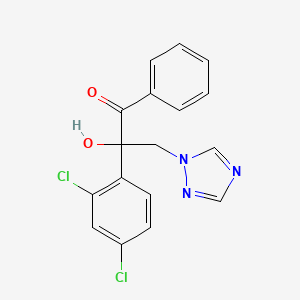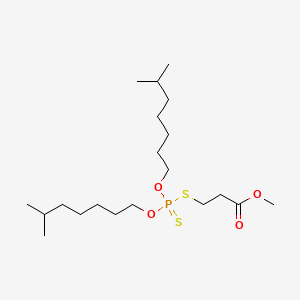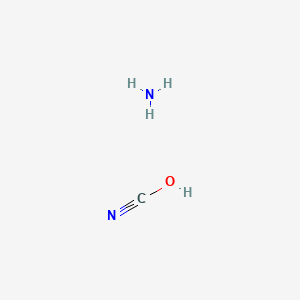
(R)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid is a complex organic compound that features a phenyl group, a trichloroethoxycarbonyl group, and an aminoacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid typically involves the protection of an amino group using the trichloroethoxycarbonyl (Troc) group. One common method involves reacting (2,2,2-trichloroethoxy)methyl chloride with an amine to form the protected amine. This intermediate can then be further reacted with phenylacetic acid derivatives under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing side reactions and optimizing the production process .
化学反应分析
Types of Reactions
®-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the trichloroethoxycarbonyl group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc in the presence of acetic acid are often used to remove the Troc group.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces free amines.
科学研究应用
®-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid has several applications in scientific research:
作用机制
The mechanism of action of ®-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid involves its interaction with specific molecular targets. The trichloroethoxycarbonyl group acts as a protecting group, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions. Upon removal of the Troc group, the free amine can interact with enzymes, proteins, and other biological molecules, influencing their activity and function .
相似化合物的比较
Similar Compounds
(2,2,2-Trichloroethoxy)methoxyamine: A similar compound used in the synthesis of antibacterial agents.
(2S)-3-(4-Hydroxyphenyl)-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}propanoic acid: Another compound featuring the Troc group, used in peptide synthesis.
Uniqueness
®-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid is unique due to its specific combination of functional groups, which allows for versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its use as a protecting group in organic synthesis highlight its importance in scientific research.
属性
CAS 编号 |
26553-34-4 |
|---|---|
分子式 |
C11H10Cl3NO4 |
分子量 |
326.6 g/mol |
IUPAC 名称 |
(2R)-2-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C11H10Cl3NO4/c12-11(13,14)6-19-10(18)15-8(9(16)17)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17)/t8-/m1/s1 |
InChI 键 |
LROKCBKQEZCUKI-MRVPVSSYSA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)OCC(Cl)(Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



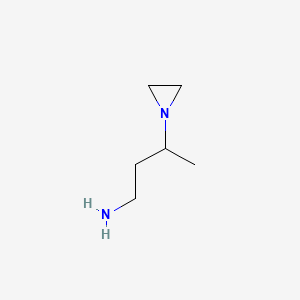
![2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate](/img/structure/B12681166.png)

